Product packaging for Hexyl cinnamate(Cat. No.:CAS No. 3488-00-4)

Hexyl cinnamate

Cat. No.: B1606431
CAS No.: 3488-00-4
M. Wt: 232.32 g/mol
InChI Key: UYWPFEKMTYDVQM-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Studies of Cinnamate (B1238496) Esters

Cinnamate esters are derivatives of cinnamic acid, a naturally occurring aromatic acid. Historically, research into cinnamate esters has been linked to their presence in natural products and their applications in the fragrance and flavor industries. One of the earliest sunscreen formulations in 1928 included benzyl (B1604629) cinnamate. nih.gov Foundational studies often revolved around their synthesis, typically through methods like Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. apsu.eduresearchgate.net This reaction has been a staple in organic chemistry education and research, providing a basis for creating a wide array of cinnamate esters, including hexyl cinnamate. researchgate.netnsf.gov Early investigations also focused on their physical properties, such as their characteristic odors, which led to their use in perfumery. chemicalbook.compellwall.com The study of cinnamates has expanded to include their photochemical behavior, with research showing their ability to dissipate UV energy efficiently, a property that underpins their use as UV filters. tandfonline.com

Role of this compound within the Broader Scope of Natural Product Chemistry Research

This compound is situated within the extensive field of natural product chemistry. Cinnamic acid and its derivatives are widespread in the plant kingdom, forming the basic structure for numerous compounds. mdpi.complos.org While this compound itself is not as commonly cited as a direct plant isolate compared to other cinnamates, its structural components, cinnamic acid and hexanol, are found in various natural sources.

The biosynthesis of related compounds, such as methyl cinnamate, has been achieved in engineered microorganisms like Escherichia coli, highlighting the potential for biotechnological production of various cinnamate esters. acs.orgacs.orgnih.gov This involves introducing and optimizing metabolic pathways to convert simple sugars into the desired ester. acs.orgacs.org Research into the bioactivity of cinnamate esters has revealed a range of potential applications, including antifungal properties for plant protection. plos.orgnih.gov Studies have explored how the structure of the alkyl chain, such as the hexyl group in this compound, influences the biological activity of the molecule. plos.orgnih.gov Furthermore, the antioxidant properties of the cinnamate structure have been a subject of investigation, with the α,β-unsaturated side chain playing a role in scavenging free radicals. acs.orgnih.gov

Methodological Frameworks for Investigating this compound in Academic Disciplines

The investigation of this compound in academic research employs a variety of established chemical methodologies.

Synthesis and PurificationThe primary method for synthesizing this compound is Fischer esterification, reacting trans-cinnamic acid with hexanol using an acid catalyst like sulfuric acid.apsu.eduresearchgate.netAnother approach involves the Claisen condensation of benzaldehyde (B42025) with hexyl acetate (B1210297).chemicalbook.com

Purification of the synthesized ester is crucial and is typically achieved through techniques such as:

Column Chromatography: This method separates the ester from unreacted starting materials and byproducts based on differential adsorption on a stationary phase, often silica (B1680970) gel. apsu.eduresearchgate.net

Distillation: Vacuum distillation can be used to purify the product, especially for removing lower-boiling point impurities.

Extraction: Acid-base extractions are used to remove acidic catalysts and unreacted cinnamic acid. nsf.gov

Spectroscopic and Chromatographic AnalysisA suite of analytical techniques is used to characterize and quantify this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of the synthesized ester, identifying the specific protons and carbons of the hexyl and cinnamate moieties. apsu.eduresearchgate.net Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help in distinguishing between CH, CH₂, and CH₃ groups. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, particularly the characteristic ester carbonyl (C=O) stretch. researchgate.net

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides the molecular weight and fragmentation pattern of this compound, aiding in its identification. nih.govnih.gov

Gas Chromatography (GC): GC is employed to assess the purity of this compound and to quantify it in mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique used for the analysis of cinnamates in various matrices, including cosmetic products. researchgate.netsemanticscholar.org

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of the synthesis reaction and to determine the purity of the product. apsu.edunsf.gov

Computational and Theoretical ApproachesComputational chemistry provides valuable insights into the properties of this compound:

Density Functional Theory (DFT): DFT calculations are used to predict molecular structures, vibrational frequencies (IR spectra), and electronic properties. scielo.org.mx

Time-Dependent DFT (TD-DFT): This method is used to simulate UV-Vis absorption spectra, which is particularly relevant for cinnamates due to their UV-absorbing properties. researchgate.net

Molecular Mechanics: Methods like the MMFF94 force field are used for conformational searches to find the most stable three-dimensional structure of the molecule. researchgate.net

Thermochemical Calculations: Computational methods can estimate thermodynamic properties such as the standard molar enthalpy of formation, providing fundamental data for understanding the molecule's stability and reactivity. mdpi.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Boiling Point 334.7 °C at 760 mmHg
Density 0.997 g/cm³
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water; soluble in alcohol and oils
Refractive Index 1.50150 @ 25.00 °C
Flash Point 179.1 °C

Data sourced from references chemicalbook.comthegoodscentscompany.comchemsrc.com

Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the cinnamoyl group, the vinyl protons of the double bond, and the aliphatic protons of the hexyl chain can be observed and assigned.
¹³C NMR Shows distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, the vinyl carbons, and the carbons of the hexyl group.
IR Spectroscopy A strong absorption band characteristic of the ester C=O stretch is a key identifier.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns.

Data interpretation based on general principles and specific findings for cinnamates from references apsu.eduresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O2 B1606431 Hexyl cinnamate CAS No. 3488-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3488-00-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

hexyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C15H20O2/c1-2-3-4-8-13-17-15(16)12-11-14-9-6-5-7-10-14/h5-7,9-12H,2-4,8,13H2,1H3/b12-11+

InChI Key

UYWPFEKMTYDVQM-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CC1=CC=CC=C1

Canonical SMILES

CCCCCCOC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Biosynthetic Pathways and Natural Occurrence of Hexyl Cinnamate

Enzymatic Catalysis in Hexyl Cinnamate (B1238496) Biosynthesis

The creation of hexyl cinnamate in plants is a sophisticated process, deeply rooted in the phenylpropanoid pathway. This metabolic route is responsible for synthesizing a wide array of plant secondary metabolites from the amino acid phenylalanine. frontiersin.orgwikipedia.org

Phenylpropanoid Pathway Intermediates and this compound Formation

The journey to this compound begins with phenylalanine, which is converted to cinnamic acid. frontiersin.orgwikipedia.org This conversion is a critical entry point into the phenylpropanoid pathway, catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). mdpi.comfrontiersin.org Following this, a series of enzymatic reactions, including hydroxylations and methylations, can modify cinnamic acid into various derivatives. wikipedia.org For this compound to be formed, cinnamic acid must be esterified with hexanol. This esterification is a key step, though the specific enzymes catalyzing this reaction in different plant species are still an area of active research.

The general phenylpropanoid pathway involves the conversion of L-phenylalanine to trans-cinnamic acid by PAL. mdpi.com Subsequently, cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid. plos.org This is then acted upon by 4-coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA, a central precursor for a multitude of phenylpropanoids, including flavonoids and lignins. frontiersin.orgmdpi.com While this compound itself is a direct ester of cinnamic acid, the pathway highlights the central role of cinnamic acid as a branch point for numerous secondary metabolites.

Characterization of Key Biosynthetic Enzymes and Gene Homologs

The enzymes central to the formation of the cinnamic acid backbone are well-characterized. Phenylalanine ammonia-lyase (PAL) is a crucial enzyme that diverts metabolic flow from the shikimate pathway towards phenylpropanoid metabolism. researchgate.net Its activity is often a rate-limiting step and is subject to regulation by various factors. mdpi.com

Cinnamate 4-hydroxylase (C4H) is another key enzyme, belonging to the CYP73 family of cytochrome P450s. plos.org Genes encoding C4H have been identified and studied in a variety of plants, confirming their function in converting cinnamic acid to p-coumaric acid. plos.org

While the enzymes for the initial steps are well-understood, the specific acyltransferases responsible for the esterification of cinnamic acid with hexanol to form this compound are less defined across all plant species. However, research into related ester formations, such as ethyl benzoate, has identified enzymes from the BAHD acyltransferase family as being responsible for the biosynthesis of volatile esters. frontiersin.org It is plausible that a homologous enzyme is involved in this compound synthesis. The identification and characterization of gene homologs for these ester-forming enzymes in various plant species is an ongoing area of research. nih.gov

Isolation and Identification of this compound from Biological Sources

This compound is found in a variety of natural sources, and its extraction and identification are key to both scientific study and commercial application.

Botanical Distribution and Occurrence in Plant Species

This compound has been identified as a natural constituent in the essential oil of chamomile. thegoodscentscompany.comatamanchemicals.com It is also found in other plant species, contributing to their characteristic aromas. For instance, related cinnamic acid esters are found in cinnamon, where cinnamaldehyde (B126680) is a major component, giving it its distinct flavor and odor. wikipedia.org The presence of this compound and its derivatives is widespread in the plant kingdom, where they serve various ecological roles, including attracting pollinators and defending against herbivores. wikipedia.org

Methodologies for Extraction and Purification from Natural Matrices

The extraction of this compound and other volatile compounds from plant materials can be achieved through several methods. Traditional techniques include steam distillation and solvent extraction. wipo.intmdpi.com In steam distillation, steam is passed through the plant material, vaporizing the volatile compounds which are then condensed and collected. wipo.int Solvent extraction involves soaking the plant material in a solvent like hexane, which dissolves the essential oils. mdpi.com

More modern and efficient methods include microwave-assisted extraction and ultrasound-assisted extraction. wipo.intmdpi.com These techniques can reduce extraction time and energy consumption. wipo.int

Purification of the extracted compounds often involves column chromatography. isca.me This technique separates compounds based on their different affinities for a stationary phase (like silica (B1680970) gel) and a mobile phase (a solvent). isca.me High-performance liquid chromatography (HPLC) is another powerful tool for the purification and quantification of specific compounds like this compound. researchgate.net

Biotechnological Approaches for this compound Production in Research Systems

The demand for natural flavor and fragrance compounds has spurred research into biotechnological production methods. These approaches offer a sustainable and controlled alternative to traditional extraction from plants.

Enzymatic synthesis is a promising avenue for producing this compound. This involves using isolated enzymes, often lipases, to catalyze the esterification of cinnamic acid with hexanol. researchgate.netnih.gov Lipases are valued for their high catalytic activity and stability in organic solvents, making them suitable for industrial applications. mdpi.com Studies have shown high conversion rates for the synthesis of various cinnamic acid esters using immobilized lipases. researchgate.netnih.gov

Microbial fermentation is another biotechnological approach. This involves using microorganisms, such as certain yeasts or fungi, that have been genetically engineered or selected for their ability to produce specific compounds. researchgate.net For instance, some basidiomycetes are known to produce a variety of volatile compounds, including esters, when grown on agro-industrial waste. mdpi.com While direct microbial production of this compound is not yet widely established, the metabolic engineering of microorganisms to express the necessary biosynthetic pathway genes holds significant potential for future production.

Synthetic Methodologies and Chemical Derivatization of Hexyl Cinnamate

Established Synthetic Routes to Hexyl Cinnamate (B1238496)

The production of hexyl cinnamate predominantly relies on two major reaction types: esterification and aldol (B89426) condensation. Each approach offers distinct advantages and can be tailored through various catalytic systems and reaction conditions.

Esterification Reactions and Catalytic Systems

Fischer-Speier esterification is a cornerstone for synthesizing cinnamic acid esters, including this compound. apsu.edu This method involves the reaction of a carboxylic acid (cinnamic acid) with an alcohol (hexanol) in the presence of a strong acid catalyst. apsu.edu While effective, this process is an equilibrium reaction, often requiring strategies to drive it towards the product side. apsu.edu

A variety of catalysts have been employed to facilitate this transformation. Traditional strong acid catalysts like sulfuric acid are commonly used. acs.orgnsf.gov Alternative and often easier-to-handle catalysts include p-toluenesulfonic acid monohydrate. acs.org Research has also explored the use of borane (B79455) catalysts, such as B(C6F5)3, for the Fischer esterification of cinnamic acids. beilstein-journals.org

Transesterification represents another viable route. For instance, ethyl 4-methoxycinnamate can be transesterified with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst at elevated temperatures (150°C), achieving a high yield of 93% in 6 hours. Ion-exchange resins like Indion-130 have also been investigated as catalysts, although they may require milder temperature conditions, which can lead to slower reaction rates.

Steglich esterification, which utilizes reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), offers a modification that does not necessitate the rigorous purification methods often associated with Fischer esterification. apsu.edu

Table 1: Comparison of Catalytic Systems in Esterification for Cinnamate Synthesis

Catalyst Reactants Conditions Yield Reference
p-Toluenesulfonic acid Ethyl 4-methoxycinnamate and 2-ethylhexanol 150°C, 6 hours 93%
Indion-130 Ethyl 4-methoxycinnamate and 2-ethylhexanol 100°C Poor reaction rates
Sulfuric acid trans-Cinnamic acid and Methanol Reflux, >12 hours High nsf.gov
p-Toluenesulfonic acid monohydrate trans-Cinnamic acid and Methanol Microwave irradiation High acs.org
B(C6F5)3 Cinnamic acid and Methanol Not specified Not specified beilstein-journals.org

Aldol Condensation Approaches and Variations

Aldol condensation provides an alternative pathway to cinnamate esters. This method typically involves the reaction of an aldehyde or ketone with an ester. richmond.edu A classic approach is the Claisen condensation, where an aldehyde like benzaldehyde (B42025) reacts with an alkyl acetate (B1210297). For example, methyl, ethyl, and isopropyl esters of 4-methoxy cinnamic acid have been synthesized via Claisen condensation of anisaldehyde with the corresponding alkyl acetate at low temperatures (0–5°C) using sodium as a catalyst, resulting in yields of about 77%. However, extending this to bulkier esters like 2-ethylthis compound can lead to poor reaction rates and hydrolysis.

A variation of this is the crossed-aldol condensation of benzaldehyde and octanal, often in the presence of a base like an alkali metal hydroxide, to produce α-hexyl cinnamaldehyde (B126680), a related compound. csmcri.res.inatamanchemicals.com

Modern advancements have introduced Lewis acid-promoted Mukaiyama aldol reactions. richmond.edu This one-pot reaction can proceed through the in situ formation of an enol silane (B1218182) from an acetate ester in the presence of an amine base and excess trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which then reacts with an aldehyde to form the cinnamate. richmond.edurichmond.edu The stoichiometry of the TMSOTf is a critical factor in determining the reaction outcome. richmond.edu This method avoids the need to pre-form and purify the nucleophile. richmond.edu

Synthesis and Characterization of this compound Analogues and Derivatives

The core structure of this compound serves as a template for creating a diverse range of analogues and derivatives with tailored properties for various research applications.

Structural Modifications for Exploring Research Applications

Structural modifications of the cinnamic acid backbone are a primary strategy for developing new bioactive molecules. beilstein-journals.orgresearchgate.net These modifications can involve altering substituents on the phenyl ring or changing the ester group. nih.gov For example, a variety of cinnamic acid amides and esters have been synthesized to evaluate their biological activities, such as antioxidant and enzyme inhibitory properties. nih.gov The synthesis of these derivatives often involves converting cinnamic acid to an activated form, such as cinnamoyl chloride, which can then be reacted with various amines or alcohols.

Other synthetic strategies include the Heck reaction, where aryl halides are coupled with alkenes, and the Perkin reaction. researchgate.net Oxidative esterification of cinnamyl alcohols using catalysts like a Cr-based polyoxometalate with H₂O₂ as the oxidant also represents a method for generating cinnamate derivatives. beilstein-journals.org

Table 2: Examples of Synthesized Cinnamic Acid Derivatives for Research

Derivative Type Synthetic Precursor Key Reagents Potential Application Reference
Cinnamamide Cinnamoyl chloride Substituted 2-aminothiophenes, Pyridine, Acetone Anti-inflammatory, Antioxidant
Cinnamic acid amides and esters Cinnamic acid Various amines and alcohols MAO inhibitors, Cholinesterase inhibitors nih.gov
Phenyl cinnamate Cinnamoyl chloride Phenylboronic acid, TBHP, K₂S₂O₈ Not specified beilstein-journals.org
Methyl cinnamate Cinnamaldehyde Fe(III) catalyst supported on polyoxometalate Not specified beilstein-journals.org

Isomeric Studies of Cinnamate Esters, including cis- and trans- this compound

The double bond in the cinnamate structure allows for the existence of cis (Z) and trans (E) geometric isomers. The trans isomer is generally the more stable and, therefore, the more common form. atamanchemicals.com However, the synthesis and study of both isomers are important as they can exhibit different properties. For instance, the light sensitivity of octyl methoxycinnamate, a related sunscreen agent, leads to the formation of the Z-isomer from the E-isomer upon light exposure, which can affect its UV absorption efficiency. wikipedia.org While specific isomeric studies on this compound are not extensively detailed in the provided context, the general principles of cinnamate isomerism apply. The synthesis of α-hexyl cinnamaldehyde, a closely related compound, is reported to yield a product that is at least 90% trans isomer. atamanchemicals.com The control of isomeric ratios can be a critical aspect of the synthesis, and in some reactions, such as certain aldol condensations, the E:Z ratio can change with reaction time. nsf.gov

Advanced Analytical Techniques for Hexyl Cinnamate Characterization

Chromatographic Separations for Complex Matrix Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from intricate mixtures. chromatographytoday.cominduspublishers.com This is particularly vital for the analysis of hexyl cinnamate (B1238496) in products like cosmetics and perfumes, which can contain hundreds of different compounds. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) stands out as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like hexyl cinnamate. scioninstruments.com This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. scioninstruments.com In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium, transports the vaporized compounds through the column, where they are separated based on their boiling points and interactions with the column's stationary phase. scioninstruments.com

Once separated, the individual compounds enter the mass spectrometer, where they are ionized, most commonly through electron ionization (EI). scioninstruments.com The resulting charged fragments are then separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint. This allows for both the qualitative identification and quantitative determination of this compound in a sample. scioninstruments.comchrom-china.com The use of selected ion monitoring (SIM) mode can further enhance sensitivity and selectivity for target analytes like this compound. chrom-china.com For instance, in the analysis of fragrance allergens in cosmetics, GC-MS has been successfully employed to identify and quantify hexyl cinnamal, a related compound, among many others. researchgate.net

Interactive Table: Typical GC-MS Parameters for Fragrance Analysis
Parameter Value/Description Reference
Column Type HP-5ms (or equivalent) chrom-china.com
Column Dimensions 30 m x 250 µm x 0.25 µm chrom-china.com
Carrier Gas Helium labtron.com
Injection Mode Splitless or Split mdpi.com
Temperature Program Ramped, e.g., 150°C to 290°C chrom-china.com
Ionization Mode Electron Ionization (EI) at 70 eV scioninstruments.commdpi.com
Detection Mode Full Scan or Selected Ion Monitoring (SIM) chrom-china.comlabtron.com

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

For compounds that may have lower volatility or thermal instability, high-performance liquid chromatography (HPLC) offers a robust alternative to GC. researchgate.netorientjchem.org HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase within a column. orientjchem.org The choice of stationary phase, such as C18 or Phenyl-Hexyl, and the composition of the mobile phase are critical for achieving optimal separation.

HPLC is particularly useful for the analysis of complex samples and can be coupled with various detectors, including diode-array detectors (DAD) and mass spectrometers (LC-MS), for comprehensive compound profiling. researchgate.netnih.gov In the analysis of fragrance allergens, HPLC with DAD has been used to determine hexyl cinnamal, where a specific wavelength (282 nm) was used for its detection. researchgate.net The development of Ultra-High Performance Liquid Chromatography (UHPLC) has further enhanced the speed and resolution of these separations.

Spectroscopic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of chemical compounds, including this compound. These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular structure. imgroupofresearchers.comuobabylon.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. mdpi.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of each atom in a molecule. mdpi.com One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the carbon-hydrogen framework of a molecule. acs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), provide further insights by revealing the connectivity between different atoms. mdpi.com These techniques are crucial for unambiguously assigning all the signals in the NMR spectra and confirming the structure of this compound. The chemical shifts and coupling constants observed in the NMR spectra are unique to the molecule's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. outermost-tech.comdrawellanalytical.com For this compound, the IR spectrum would show characteristic absorption bands corresponding to the ester carbonyl group (C=O), the carbon-carbon double bond (C=C) of the cinnamate moiety, and the aromatic ring.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions between different energy levels. imgroupofresearchers.comuobabylon.edu.iq Cinnamates, including this compound, are known to absorb UV radiation, a property that is utilized in their application as UV filters in sunscreens. researchgate.net The UV spectrum of this compound is characterized by a maximum absorption wavelength (λmax) related to the π → π* electronic transitions within the conjugated system of the aromatic ring and the double bond. researchgate.net Studies have shown that the λmax for cinnamates is typically around 310 nm. researchgate.net

Interactive Table: Spectroscopic Data for Cinnamate Derivatives
Spectroscopic Technique Key Feature Typical Value/Range for Cinnamates Reference
¹H NMR Chemical Shifts (ppm) Aromatic protons, vinylic protons, alkyl chain protons mdpi.com
¹³C NMR Chemical Shifts (ppm) Carbonyl carbon, aromatic carbons, vinylic carbons, alkyl carbons mdpi.com
IR Spectroscopy Wavenumber (cm⁻¹) C=O stretch, C=C stretch, aromatic C-H stretch outermost-tech.com
UV-Vis Spectroscopy λmax (nm) ~310 researchgate.net

Advanced Techniques for Trace Analysis and Environmental Monitoring of this compound

The detection of this compound at very low concentrations in environmental samples requires highly sensitive analytical methods. numberanalytics.com The widespread use of fragrances means that these compounds can enter the environment, necessitating monitoring to assess their potential impact. boquinstrument.com

Advanced techniques such as multidimensional gas chromatography (MDGC) can provide enhanced separation for extremely complex samples. chromatographyonline.com For trace analysis, pre-concentration methods like solid-phase extraction (SPE) are often employed to increase the concentration of the analyte before analysis by GC-MS or HPLC. numberanalytics.com Furthermore, the development of high-resolution mass spectrometry (HRMS) offers increased specificity and sensitivity, which is crucial for identifying and quantifying trace levels of contaminants in complex environmental matrices. chromatographytoday.com These advanced methods are essential for understanding the environmental fate and distribution of compounds like this compound. induspublishers.com

Biological and Biochemical Research on Hexyl Cinnamate in Vitro and Non Human Models

Evaluation of Antimicrobial Activity of Hexyl Cinnamate (B1238496) and its Analogues

Hexyl cinnamate belongs to the family of cinnamic acid esters, which are known for their antimicrobial properties. ajol.info The activity of these compounds is influenced by the nature of their chemical structure, including the ester and amide functional groups. ajol.info Cinnamic acid and its derivatives are recognized for their activity against a spectrum of microbes, including Gram-positive and Gram-negative bacteria, as well as yeasts and molds. mdpi.com

Cinnamic acid esters have been identified as potential antifungal agents for protecting plants from various fungal diseases. plos.orgnih.gov The structural characteristics of these esters, particularly the alkyl group in the alcohol moiety and substitutions on the phenyl ring, play a significant role in their antifungal efficacy. nih.govresearchgate.net

In vitro studies have evaluated the antifungal activity of a series of cinnamic acid esters against several plant pathogenic fungi, including Pyricularia grisea, Valsa mali, Fusarium solani, and Botryosphaeria dothidea. researchgate.net The research demonstrated that many of these compounds exhibit some level of inhibitory activity against the tested fungi. plos.orgresearchgate.net Structure-activity relationship (SAR) analyses reveal a complex interplay between the different parts of the molecule. nih.gov For instance, an increase in the length of the alkyl carbon chain has been shown to enhance antifungal action in some cases, as seen with butyl cinnamate. mdpi.com However, this trend is not always linear; pentyl cinnamate showed no activity against certain Candida species, while decyl cinnamate was bioactive, indicating that lipophilicity and molecular volume are critical factors influencing antifungal potency. mdpi.com

Table 1: Antifungal Activity of Selected Cinnamic Acid Esters

CompoundKey FindingReference
Butyl CinnamateDemonstrated potent antifungal activity against all tested strains (C. albicans, C. tropicalis, C. glabrata, A. flavus, P. citrinum) with a MIC of 626.62 µM. mdpi.com
Pentyl CinnamateInactive against tested Candida species, but weakly bioactive against A. flavus and P. citrinum. mdpi.com
Decyl CinnamateBioactive against all tested Candida strains. mdpi.com

The antibacterial potential of this compound and its analogues has been explored in various in vitro systems. mdpi.com Cinnamic acid derivatives are known to be active against both Gram-positive and Gram-negative bacteria. ajol.infomdpi.com Research on synthetic cinnamates and cinnamides has provided insight into the structure-activity relationships governing their antibacterial effects. mdpi.com

Studies indicate that for some cinnamic acid esters, antibacterial activity increases with the length of the alkyl chain. mdpi.com For example, activity against several bacterial strains, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, improved from methyl cinnamate to butyl cinnamate and decyl cinnamate. mdpi.com However, this relationship is not absolute. Pentyl cinnamate was found to be inactive against S. aureus, and isopentyl cinnamate was also inactive, suggesting that steric hindrance from bulkier terminal groups or specific chain lengths can diminish or abolish activity. mdpi.com While specific data for this compound is not detailed in these particular studies, the findings for its close analogues highlight the importance of the alkyl chain's structure in determining antibacterial efficacy.

Table 2: In Vitro Antibacterial Activity of Cinnamic Acid Esters Against *S. aureus***

CompoundActivity against S. aureusReference
Butyl CinnamateActive mdpi.com
Pentyl CinnamateInactive mdpi.com
Isopentyl CinnamateInactive mdpi.com
Decyl CinnamateActive mdpi.com

Antifungal Research against Plant Pathogenic Fungi

Larvicidal Activity Studies of this compound in Insect Models

Cinnamic acid derivatives, including this compound, have been investigated as alternative agents for controlling insect vectors, particularly mosquito larvae. nih.govmdpi.com These naturally derived compounds are of interest as they may offer more environmentally friendly options compared to synthetic insecticides. researchgate.net

Aedes aegypti, a primary vector for viruses causing dengue, Zika, and yellow fever, is a major target for larvicidal research. mdpi.comresearchgate.netnih.gov A comparative study evaluated the larvicidal activity of seventeen cinnamic acid derivatives against the fourth-stage larvae of Ae. aegypti. nih.gov The results showed that several derivatives had greater potency than the parent compound, cinnamic acid. nih.govmdpi.com

This compound was among the compounds tested and demonstrated larvicidal effects. nih.gov However, the study revealed that esters with medium-length alkyl chains, specifically butyl cinnamate and pentyl cinnamate, exhibited excellent larvicidal activity, proving more potent than this compound. nih.govmdpi.comresearchgate.net This suggests an optimal alkyl chain length for maximizing toxicity against Ae. aegypti larvae.

Table 3: Larvicidal Activity of Cinnamic Acid Derivatives against Aedes aegypti Larvae

CompoundLC₅₀ (mM)Reference
Butyl Cinnamate0.21 nih.gov
Pentyl Cinnamate0.17 nih.gov
This compound0.99 nih.gov
Dodecyl Cinnamate3.54 nih.gov
LC₅₀: Median lethal concentration required to kill 50% of the larval population after 24 hours of exposure.

The insecticidal action of cinnamic acid derivatives appears to involve multiple biological targets. Molecular modeling studies on their larvicidal activity against Ae. aegypti suggest a multi-target mechanism. nih.govmdpi.comresearchgate.net This may include the inhibition of several key enzymes and transporters, such as carbonic anhydrase (CA), histone deacetylase (HDAC2), and two sodium-dependent cation-chloride co-transporters (CCC2 and CCC3). nih.govmdpi.comresearchgate.net

Another proposed mechanism, particularly for related compounds like α-hexyl cinnamaldehyde (B126680), is the inhibition of acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. irac-online.org Inhibition of AChE leads to an accumulation of acetylcholine, causing nerve cell hyperstimulation, paralysis, and ultimately, the death of the larva. researchgate.net This mechanism is the basis for many commercial organophosphate and carbamate (B1207046) insecticides. researchgate.netirac-online.org

Efficacy against Mosquito Species (e.g., Aedes aegypti)

Antiprotozoal Research and this compound Derivatives

Derivatives of cinnamic acid have been evaluated for their potential to combat protozoan parasites, which are responsible for neglected diseases like leishmaniasis. mdpi.comresearchgate.net Research has focused on modifying the cinnamic acid structure to enhance its antiparasitic effects. mdpi.com

One study investigated a series of p-coumaric acid derivatives, which are structurally related to cinnamic acid derivatives. mdpi.comresearchgate.netnih.gov Among the tested compounds, hexyl p-coumarate showed the highest potency against the amastigote form of Leishmania braziliensis, the parasite responsible for cutaneous leishmaniasis. researchgate.netnih.gov The high lipophilicity of this derivative is thought to contribute to its activity, likely by allowing it to cross the parasite's membrane more effectively. nih.gov Molecular docking studies suggest that hexyl p-coumarate may exert its effect by inhibiting essential parasite enzymes, including aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2). mdpi.comresearchgate.netnih.gov

Interestingly, a separate study noted that this compound itself exhibits less leishmanicidal activity compared to dodecyl cinnamate, indicating that for antiprotozoal action, a longer alkyl chain may be more favorable. nih.gov

Table 4: Antiprotozoal Activity of Hexyl p-Coumarate against *Leishmania braziliensis***

CompoundParasiteFormEC₅₀ (µg/mL)Reference
Hexyl p-coumarateLeishmania braziliensisAmastigote4.14 ± 0.55 mdpi.comresearchgate.netnih.gov
EC₅₀: The half maximal effective concentration of a substance.

Activity against Trypanosoma cruzi and other Protozoan Parasites

This compound has been investigated for its activity against various protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and species of Leishmania. Research into a series of n-alkyl esters of cinnamic, p-coumaric, and ferulic acids revealed that the length of the alkyl chain is a significant factor in their antitrypanosomal activity. scielo.br

In a study evaluating activity against trypomastigote forms of T. cruzi, n-hexyl cinnamate (referred to as compound 1e) demonstrated an EC₅₀ value of 68.1 µM. scielo.br While it showed activity, it was less potent than other derivatives in the same study, particularly those derived from p-coumaric and ferulic acids with C4-C7 linear side chains. For instance, n-hexyl p-coumarate exhibited a significantly lower EC₅₀ of 1.7 µM. scielo.br The study suggested that increased lipophilicity associated with the longer alkyl chains plays an important role in the bioactivity against T. cruzi. scielo.brresearchgate.net All cinnamate derivatives tested, including this compound, were found to be non-toxic to NCTC mammalian cells at the highest tested concentrations (CC₅₀ > 200 µM). researchgate.net

Regarding other protozoan parasites, one study noted that this compound displayed lower leishmanicidal activity against Leishmania braziliensis than dodecyl cinnamate, again highlighting the influence of the alkyl chain length on antiparasitic effects. nih.gov

**Table 1: Antitrypanosomal Activity of n-Alkyl Cinnamate Esters against *T. cruzi***

Enzymatic Interactions and Biochemical Modulations of this compound

Cinnamic acid and its derivatives, including esters like this compound, are known to interact with various biological systems, primarily through the modulation of enzyme activity and intervention in cellular signaling pathways. mdpi.comdovepress.com The cinnamic skeleton is recognized as an interesting scaffold for developing new bioactive molecules, though the precise mechanisms of action are still under investigation. dovepress.com The esterification of cinnamic acid, which produces compounds like this compound, is a strategy employed to modify properties such as lipophilicity, which can enhance interaction with cellular membranes and enzymes. researchgate.net

Impact on Enzyme Systems in Model Organisms

Research on cinnamic acid analogs has revealed significant interactions with specific enzyme systems. One notable example is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) production. nih.govrsc.org While not specific to this compound, studies on various cinnamic acid esters show they can act as reversible inhibitors of mushroom tyrosinase, with modes of inhibition ranging from non-competitive to mixed-type. nih.govrsc.org

Cinnamic acid derivatives have also been shown to inhibit other enzymes, such as intestinal α-glucosidase and pancreatic α-amylase, which are involved in carbohydrate metabolism. mdpi.comtandfonline.com The nature of the substituent on the cinnamic acid structure is crucial for this inhibitory activity. mdpi.comtandfonline.com For example, the presence and position of hydroxyl or methoxy (B1213986) groups can significantly alter the potency against yeast α-glucosidase. mdpi.com

In studies on protozoan parasites, molecular docking simulations for a related compound, hexyl p-coumarate, suggested potential inhibition of key enzymes essential for parasite survival, such as aldehyde dehydrogenase (ALDH), mitogen-activated kinase protein (MPK4), and DNA topoisomerase 2 (TOP2). nih.govresearchgate.net This suggests that cinnamate esters may exert their antiparasitic effects through the disruption of critical enzymatic functions within the pathogen. nih.govresearchgate.net

Cellular Pathway Interventions Observed In Vitro

In vitro studies have demonstrated that cinnamic acid and its derivatives can intervene in several critical cellular pathways, particularly those related to inflammation and apoptosis. dovepress.com

Cinnamate compounds have been shown to modulate inflammatory responses by targeting key signaling pathways. One of the primary mechanisms is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway. dovepress.com By blocking this pathway, cinnamate derivatives can transcriptionally inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). dovepress.com Chlorogenic acid, a cinnamate ester, has been noted to induce the Nrf2/HO-1 antioxidant pathway, which in turn inhibits the NF-κB transcription factor. mdpi.com

Furthermore, research on certain cinnamate UV absorbers has linked them to the induction of apoptosis through pathways associated with mitochondrial damage. researchgate.net These effects include a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), which are hallmarks of cellular stress leading to programmed cell death. researchgate.net In other models, cinnamaldehyde, a related compound, was found to activate dendritic cells and induce autophagy, a cellular self-degradation process. nih.govresearchgate.net This activation was associated with the upregulation of autophagy markers like LC3B and ATG5. nih.govresearchgate.net The modulation of autophagy appears to be a pivotal influence in the cellular response to these compounds. nih.govresearchgate.net

Computational and Theoretical Studies of Hexyl Cinnamate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as hexyl cinnamate (B1238496), might interact with a biological target at the molecular level. alliedacademies.orgjscimedcentral.com These techniques are fundamental in drug discovery and toxicology to forecast the binding affinity and orientation of a molecule within a protein's active site. alliedacademies.orgjscimedcentral.com

Predicting the interaction between a ligand and its target is a critical step in understanding its biological function. nih.govnih.gov For cinnamic acid derivatives, including hexyl cinnamate, molecular docking studies have been employed to identify potential biological targets. In a study investigating the larvicidal activity of cinnamic acid derivatives against Aedes aegypti, several potential protein targets were identified. The predicted binding affinities, expressed as Gibbs free energy (ΔG), suggested that targets like histone deacetylase 2 (HDAC2) and certain ion channels (CCC2, CA, and CCC3) were the most probable targets for these compounds. mdpi.com

The interactions are often stabilized by various forces. For instance, the complex of a related compound, pentyl cinnamate, with one of its targets was found to be stabilized by electrostatic interactions, van der Waals forces, and hydrophobic interactions. mdpi.com The phenyl group of the cinnamate derivative was predicted to occupy a hydrophobic region, while its alkyl chain binds to another specific zone within the target protein. mdpi.com Such detailed interaction mapping helps in understanding the mechanism of action at a molecular level.

Table 1: Predicted Binding Affinities of a Cinnamate Derivative with Potential Targets
Target ProteinPredicted ΔG of Binding (kcal/mol)
HDAC2Negative (Favorable)
CCC2Negative (Favorable)
CANegative (Favorable)
CCC3Negative (Favorable)
ACEPositive (Unfavorable)
TRXEPositive (Unfavorable)
GSTE2Positive (Unfavorable)
GLURPositive (Unfavorable)
Cdc42Positive (Unfavorable)

This table is based on data for pentyl cinnamate, a structurally similar compound to this compound, from a study on cinnamic acid derivatives. The negative ΔG values indicate a more favorable binding interaction. mdpi.com

Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of molecules over time. nih.govmdpi.com These simulations can reveal how a ligand like this compound adapts its shape to fit into a binding site and the stability of the resulting complex. mdpi.combiorxiv.org

In studies of cinnamic acid derivatives, MD simulations have shown that the ligand can undergo conformational changes when bound to a receptor. mdpi.com The root mean square deviation (RMSD) of the ligand's atomic positions fluctuates during the simulation, indicating that it explores various conformations. mdpi.com This flexibility is crucial for achieving an optimal binding pose. For example, MD simulations of a pentyl cinnamate-receptor complex were used to calculate the binding free energies, confirming the stability of the interaction with certain targets while showing others to be unfeasible. mdpi.com

Ligand-Target Interaction Predictions

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.org By developing mathematical models, QSAR can predict the activity of new compounds and identify the key structural features that influence their potency. wikipedia.orgmdpi.com

QSAR models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. neovarsity.org These descriptors are then used to create a mathematical equation that relates them to the observed biological activity. mdpi.com

For cinnamic acid derivatives, QSAR studies have been conducted to understand their larvicidal and antitrypanosomal activities. mdpi.comscielo.br In one study, QSAR models were developed for the larvicidal activity of cinnamic acid derivatives against Aedes aegypti. mdpi.com These models helped to explain the observed differences in potency among the tested compounds. Similarly, QSAR analysis of cinnamate esters against Trypanosoma cruzi highlighted the importance of side-chain length and lipophilicity for their antitrypanosomal effects. scielo.brresearchgate.net

Table 2: Statistical Parameters of a QSAR Model for Cinnamic Acid Derivatives
Statistical ParameterValue
R² (Correlation Coefficient)0.910 - 0.926
F-statistic35.32 - 43.95
s² (Variance)0.0049 - 0.0093

This table presents statistical data from a QSAR study on cinnamaldehyde (B126680) derivatives, which are structurally related to cinnamates. The high R² value indicates a good correlation between the structural descriptors and the biological activity. mdpi.com

A major advantage of QSAR is its ability to identify the specific structural features that are either beneficial or detrimental to a compound's biological activity. mdpi.com This information is invaluable for designing new, more potent molecules.

Structure-activity relationship (SAR) analysis of cinnamic acid derivatives has revealed several key features that influence their larvicidal potency. For instance, the length of the alkyl side chain in cinnamate esters plays a significant role. mdpi.com Compounds with medium-length alkyl chains, such as butyl and pentyl cinnamate, showed excellent larvicidal activity. mdpi.com In contrast, derivatives with very long alkyl chains or certain substitutions on the aromatic ring exhibited lower potency. mdpi.com Specifically for antitrypanosomal activity, the presence of a para-hydroxy group on the aromatic ring combined with a linear side chain of four to seven carbons was found to be important. scielo.br

Predictive Models for Biological Activity based on Structural Descriptors

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic structure and properties of molecules with a high degree of accuracy. science.gov These methods can be applied to predict spectroscopic properties, such as UV-Vis absorption spectra, which are crucial for understanding how molecules like this compound interact with light. researchgate.netresearchgate.net

Theoretical studies on cinnamates have successfully reproduced experimental UV absorption spectra. researchgate.net These calculations have shown that the main electronic transition responsible for UV absorption is localized on the aromatic ring and the ester group. researchgate.net Furthermore, quantum chemical methods have been used to investigate the photostability of cinnamates, which is an important property for their application as UV filters in sunscreens. researchgate.netfrontiersin.org The calculations can help to understand the pathways of non-radiative decay, which is the process by which the molecule dissipates absorbed UV energy without undergoing photochemical reactions. researchgate.netfrontiersin.org

Electronic Structure and Reactivity Insights

The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

While specific computational studies detailing the electronic structure of this compound are not extensively available in public literature, research on closely related cinnamate derivatives provides valuable insights. A computational study on various safrole and eugenol (B1671780) derivatives, including cinnamates with similar alkyl chain lengths, was conducted using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. researchgate.net

In this study, 3,4-methylenedioxy isothis compound, an analogue of this compound, was analyzed. researchgate.net The research highlighted that the HOMO-LUMO energy gap is a primary parameter for determining the potential of these compounds as active sunscreen materials. researchgate.net The calculated HOMO-LUMO gap for 3,4-methylenedioxy isothis compound was found to be particularly small, suggesting high reactivity, which is a desirable trait for UV-absorbing molecules. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of a this compound Analogue

Compound Computational Method HOMO-LUMO Energy Gap (eV) Reference
3,4-methylenedioxy isothis compound DFT/B3LYP/6-31G(d) 0.15021 researchgate.netresearchgate.net

The small energy gap in this related structure indicates that the electron transfer from HOMO to LUMO can occur with relative ease, a characteristic that is important for the absorption of UV radiation. researchgate.net The study also noted that the elongation of the alkyl chain does not appear to significantly affect the HOMO-LUMO energy difference in these cinnamates. researchgate.netresearchgate.net

Simulation of Spectroscopic Signatures (e.g., UV-Vis)

Computational methods are widely used to simulate and predict the spectroscopic signatures of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a common and reliable approach for calculating the electronic absorption spectra (UV-Vis) of organic compounds. scielo.org.mx These simulations provide information on the maximum absorption wavelength (λmax), oscillator strengths, and the nature of the electronic transitions involved.

Benchmark studies have been performed to identify the most suitable DFT functionals for predicting the UV-Vis spectra of cinnamate derivatives, which are known for their use as UVB filters. nih.govresearchgate.net For these studies, functionals such as B3LYP and B3P86, combined with basis sets like 6-311+G(d,p) and a solvent model, have been shown to reproduce experimental spectra with good accuracy. nih.govresearchgate.net

These computational analyses on various cinnamate esters have revealed consistent spectroscopic characteristics for this class of compounds. nih.govresearchgate.net

Table 2: General TD-DFT Simulation Results for Cinnamate Derivatives

Property Typical Value Computational Method Reference
Calculated λmax ~310 nm TD-DFT [B3LYP / B3P86] nih.govresearchgate.net
Main Electronic Transition Energy ~3.95 eV TD-DFT [B3LYP / B3P86] nih.govresearchgate.net

The primary electronic transition observed in cinnamates, which is responsible for their strong UV absorption, is attributed to a π → π* transition. tandfonline.com This transition involves the delocalization of electrons across the aromatic ring and the conjugated ester group. nih.govresearchgate.net The methodology employed in these studies has proven to be a suitable tool for determining the UV spectra of cinnamates and could be instrumental in the development of new UV filter compounds. nih.govresearchgate.net For methyl cinnamate, the simplest cinnamate ester, the peak of its UV-Vis spectrum is centered at approximately 280 nm. tandfonline.com

Environmental Dynamics and Biotransformation of Hexyl Cinnamate

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical dictate its distribution and concentration in the air, water, and soil. rsc.org These processes are governed by the compound's physicochemical properties and its interactions with environmental media.

For compounds structurally related to hexyl cinnamate (B1238496), such as hexyl cinnamaldehyde (B126680), environmental mobility is considered low. This is primarily due to a high affinity for sorption to soil and sediment. The logarithm of the organic carbon-water (B12546825) partition coefficient (Log Koc) for hexyl cinnamaldehyde has been measured at 4.2, indicating that it will bind strongly to the organic matter in soil and sludge. finefrag.com This strong adsorption significantly limits its potential to leach into groundwater or undergo long-range transport in the environment. finefrag.com Due to its use in consumer products, hexyl cinnamate can enter the environment through wastewater treatment plant effluents and the land application of biosolids. nih.gov

Interactive Table: Physicochemical Properties and Environmental Fate Indicators for Structurally Related Cinnamates

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Biodegradation is a primary mechanism for the removal of this compound from the environment. As an ester, the initial and most critical step in its degradation is hydrolysis. This reaction cleaves the ester bond, yielding 1-hexanol (B41254) and cinnamic acid. This step can be mediated by abiotic factors but is significantly accelerated by microbial enzymes (esterases) present in both aquatic and terrestrial ecosystems. science.govmdpi.com

Following hydrolysis, the two resulting compounds undergo separate degradation pathways:

1-Hexanol: This primary alcohol is readily biodegradable and is expected to be mineralized by a wide variety of microorganisms to carbon dioxide and water under aerobic conditions.

Cinnamic Acid: This unsaturated carboxylic acid is also subject to microbial degradation. Studies on related compounds show that the double bond in the propenoic acid side chain is typically reduced first, forming 3-phenylpropionic acid. nih.gov Subsequent degradation involves hydroxylation of the benzene (B151609) ring, followed by ring cleavage, ultimately leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov

Compounds structurally similar to this compound are classified as "readily biodegradable." finefrag.com For instance, hexyl cinnamaldehyde undergoes 97% degradation within 28 days in studies conducted according to the OECD 301F guideline, confirming its susceptibility to microbial breakdown in the environment. finefrag.comkao.com

In addition to biodegradation, photodegradation and abiotic hydrolysis can contribute to the transformation of this compound, particularly in sunlit surface waters.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that splits the molecule into 1-hexanol and cinnamic acid. The rate of this reaction is highly dependent on pH. Ester hydrolysis can be acid-catalyzed, neutral, or base-catalyzed. Generally, for carboxylic acid esters, hydrolysis is slow at neutral pH (pH ~7) but increases significantly under acidic (pH < 4) or, more dramatically, alkaline (pH > 8) conditions. rsc.orgresearchgate.net For some complex cinnamate esters, the abiotic hydrolysis half-life can be very long, suggesting it is not a rapid degradation process without microbial involvement. mst.dk

Interactive Table: Degradation Kinetics for Cinnamate Esters

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Biodegradation Pathways in Aquatic and Terrestrial Environments

Microbial Biotransformation of this compound

The biotransformation of this compound is primarily carried out by diverse microbial communities in soil and water. nih.gov These microorganisms utilize the compound as a source of carbon and energy, leading to its eventual mineralization. mdpi.com The process begins with enzymatic hydrolysis, followed by the catabolism of the resulting alcohol and acid.

The microbial degradation of this compound proceeds through a defined sequence of metabolic intermediates.

Initial Hydrolysis: The first step is the cleavage of the ester bond by microbial extracellular or intracellular esterases, yielding 1-hexanol and trans-cinnamic acid . science.gov

Degradation of Cinnamic Acid: The cinnamic acid component is then further metabolized. Research on the bacterium Stenotrophomonas sp. TRMK2, which is capable of utilizing cinnamic acid as a sole carbon source, has elucidated the subsequent pathway. nih.gov The identified metabolites, characterized by GC-HRMS, reveal the following degradation sequence:

3-Phenylpropionic acid: Formed by the reduction of the double bond of cinnamic acid.

3-(4-Hydroxyphenyl) propionic acid: Results from the hydroxylation of the phenyl ring.

4-Hydroxybenzoic acid: Formed by the further breakdown of the side chain.

Protocatechuic acid: A dihydroxylated benzoic acid derivative that is a common intermediate in the degradation of aromatic compounds. It is subsequently channeled into central metabolism through ring fission by dioxygenase enzymes. nih.gov

In some biological systems, an alternative pathway for cinnamic acid metabolism involves its conversion to hippuric acid , which has been observed in mammals.

Interactive Table: Identified Microbial Metabolites of this compound Degradation

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Microorganisms are the principal drivers of this compound cycling and removal in the environment. mdpi.comscirp.org Their role is multifaceted, encompassing the initial breakdown and subsequent mineralization of this xenobiotic compound.

Enzymatic Breakdown: Microbes such as bacteria (Pseudomonas, Rhodococcus, Stenotrophomonas) and fungi (Aspergillus) produce a range of extracellular and intracellular enzymes, including esterases and oxidoreductases, that are essential for degrading complex organic molecules. mdpi.comnih.gov Esterases initiate the degradation by making the compound more bioavailable and less complex.

Mineralization and Carbon Cycling: By degrading this compound and its metabolites, microorganisms incorporate the carbon into their own biomass for growth and maintenance. mdpi.com Through respiration, they convert the organic carbon into carbon dioxide, thereby returning it to the atmosphere and completing its cycle. This process prevents the long-term accumulation of the pollutant and its intermediate metabolites in soil and water. scirp.org

Detoxification: The microbial breakdown of this compound into simpler, non-toxic compounds like CO2 and water serves as a natural detoxification process, mitigating potential adverse effects on other organisms in the ecosystem. nih.gov The efficiency of this process depends on various environmental factors, including pH, temperature, oxygen availability, and the presence of a competent microbial consortium. mdpi.com

Emerging Research Avenues and Future Directions for Hexyl Cinnamate Studies

Integration of Advanced Omics Technologies in Hexyl Cinnamate (B1238496) Research

The application of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, high-throughput approach to understanding the biological impacts of chemical compounds. nih.govnih.gov While dedicated omics studies on hexyl cinnamate are still emerging, the framework for such research is well-established and points toward promising future investigations. These technologies allow for a holistic view of the cellular and molecular responses to this compound exposure, moving beyond single-endpoint assays. frontiersin.org

Future research could apply these technologies in several ways:

Transcriptomics: Techniques like RNA-sequencing could be used to analyze changes in gene expression in cells or organisms exposed to this compound. This would help identify the specific cellular pathways affected by the compound, offering insights into its mechanisms of action. For instance, in dermatological research, transcriptomics could reveal how this compound interacts with skin cells at a genetic level, modulating pathways related to inflammation or protection.

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the entire protein complement of a cell or tissue in response to this compound. frontiersin.org This could uncover protein-level targets of the compound, which is crucial for understanding its bioactivity, such as its role in fragrance allergies or its potential therapeutic effects.

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can provide a real-time snapshot of cellular physiology. nih.gov This approach could be used to track the metabolic fate of this compound within an organism and to understand its downstream effects on metabolic networks. This is particularly relevant for assessing its bioactivity and any potential systemic effects. Research into the neurotoxicology of various substances is increasingly employing these methods to find molecular biomarkers and understand mechanisms. nih.gov

The integration of these omics platforms, often referred to as multi-omics, will be crucial for building comprehensive models of this compound's biological interactions, paving the way for more targeted and hypothesis-driven research. nih.gov

Novel Derivatization Strategies for Targeted Academic Applications

The chemical structure of this compound, with its aromatic ring, alkyl chain, and ester group, provides a versatile scaffold for chemical modification. Researchers are actively exploring novel derivatization strategies to synthesize new molecules with tailored properties for specific academic and practical applications. This involves altering different parts of the molecule to enhance or introduce new functionalities.

One major area of research is the synthesis of homologous series of cinnamate esters to study structure-property relationships. For example, a study on new mesogens (materials that exhibit liquid crystal properties) involved the synthesis of a series of n-hexyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamates. derpharmachemica.com By varying the alkoxy chain length, researchers could systematically investigate the effect of molecular structure on the material's liquid crystal phases (nematic and smectic). derpharmachemica.com

Another key application is in the development of new bioactive agents. Research into plant-protecting antifungal agents involved creating a library of cinnamic acid esters with different alcohol moieties and substitutions on the phenyl ring. plos.org By comparing the activity of various esters, including those with hexyl groups, against different plant pathogens, researchers can identify the structural features that are crucial for antifungal efficacy. plos.org Similarly, studies have synthesized series of cinnamate esters, including n-hexyl cinnamate, to evaluate their activity against the parasite Trypanosoma cruzi. scielo.br

Future derivatization strategies may include:

Introducing Heterocycles: Replacing the phenyl group with various heterocyclic rings to explore new pharmacological activities.

Modifying the Alkyl Chain: Introducing branching, unsaturation, or functional groups into the hexyl chain to fine-tune physical properties like solubility and volatility, or to alter biological interactions. An example is (Z)-3-hexen-1-yl cinnamate, a derivative with an unsaturated hexenyl group, which possesses a distinct fresh, green, balsamic odor profile. thegoodscentscompany.com

Enzyme-Catalyzed Synthesis: Utilizing enzymes like lipases for highly specific and efficient synthesis of novel cinnamoyl esters under mild conditions, which is a greener alternative to traditional chemical synthesis. mdpi.com

These strategies allow for the creation of a vast library of compounds derived from this compound, each with potential uses in materials science, medicine, and agriculture.

Table 1: Examples of Derivatization of Cinnamate Esters for Specific Applications

Derivative ClassModification StrategyTargeted ApplicationResearch FindingReference
n-Alkyl CinnamatesVarying the linear alkyl chain (e.g., butyl, pentyl, hexyl)Antifungal AgentsSteric hindrance near the ester group was found to be beneficial for activity. plos.org
n-Alkyl Ferulate EstersEsterification of ferulic acid with different alcohols (e.g., n-hexyl alcohol)Antitrypanosomal AgentsEsters with C4-C7 linear side-chains showed significant bioactivity against T. cruzi. scielo.br
n-Hexyl-p-(p'-n-alkoxy cinnamoyloxy) cinnamatesAdding a second cinnamoyl group and varying a terminal alkoxy chainLiquid Crystals (Mesogens)The length of the alkoxy chain systematically influenced the type and temperature range of liquid crystal phases. derpharmachemica.com
(Z)-3-hexen-1-yl cinnamateUsing an unsaturated alcohol (cis-3-hexen-1-ol) for esterificationPerfumeryCreates a molecule with a distinct fresh, balsamic, green odor. thegoodscentscompany.com

This compound as a Model Compound for Broader Cinnamate Ester Investigations

In chemical and biological research, it is common to use a series of related compounds to understand fundamental principles that apply to the entire chemical class. This compound often serves as a key compound within such series for investigating the properties of cinnamate esters. By systematically varying the alkyl chain length of cinnamate esters (e.g., from methyl to ethyl, butyl, pentyl, and hexyl), researchers can deduce structure-activity relationships (SAR) and structure-property relationships (SPR).

For example, in a study on the larvicidal activity of cinnamic acid derivatives against Aedes aegypti, this compound was one of several esters tested. mdpi.com The results showed that medium-chain alkyl cinnamates, such as butyl and pentyl cinnamate, had the highest activity, while the activity of this compound was slightly lower. mdpi.com This type of comparative study, using this compound as a data point for a six-carbon chain, is crucial for building predictive models of toxicity and bioactivity based on alkyl chain length.

Similarly, in the investigation of cinnamate and related esters as antitrypanosomal agents, n-hexyl cinnamate was part of a series that included ethyl, n-propyl, n-butyl, n-pentyl, and n-heptyl esters. scielo.br The results indicated that increasing the lipophilicity by elongating the n-alkyl chain was important for efficacy, with the n-heptyl esters showing excellent activity. scielo.br Here, this compound serves as a model for a moderately lipophilic ester, helping to map the relationship between chain length and biological effect.

The use of this compound as a model compound is valuable because it helps to:

Establish Baselines: Provide data for a medium-length, linear alkyl ester, which can be compared against shorter, longer, branched, or cyclic esters.

Develop Predictive Models: Contribute to quantitative structure-activity relationship (QSAR) models that can forecast the properties of other, untested cinnamate esters.

By studying this compound in the context of its chemical relatives, scientists can extrapolate findings to design new cinnamate esters with desired characteristics for a wide range of applications, from sunscreens to therapeutics. dermnetnz.org

Q & A

Q. What are the recommended analytical methods for verifying the purity and structural integrity of hexyl cinnamate in synthetic chemistry?

Gas chromatography-mass spectrometry (GC/MS) is a primary method for purity analysis, as this compound derivatives are commonly resolved using non-polar columns (e.g., DB-5) with optimized temperature gradients . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, focusing on characteristic peaks such as the cinnamate ester carbonyl (~167-170 ppm in ¹³C NMR) and the hexyl chain protons (δ 0.8–1.6 ppm in ¹H NMR). High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify impurities, with retention times calibrated against certified reference standards .

Q. How can researchers synthesize this compound with high yield and minimal side products?

A common method involves the acid-catalyzed esterification of cinnamic acid with hexanol. For example, refluxing cinnamic acid (1 equiv), hexanol (1.5 equiv), and concentrated sulfuric acid (0.1 equiv) at 120°C for 6–8 hours under Dean-Stark conditions achieves ~85% yield. Post-synthesis purification via vacuum distillation (boiling point: 195–200°C at 1 atm) or recrystallization (solvent: ethanol/water mixture) removes unreacted precursors. Monitoring reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase is advised .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound is classified as a skin sensitizer under IFRA standards. Researchers should adhere to:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or formulation.
  • Exposure limits: Follow IFRA’s maximum acceptable concentrations (e.g., 0.1% in leave-on skincare products) to mitigate allergenic risks . Material Safety Data Sheets (MSDS) for related cinnamates (e.g., benzyl cinnamate) recommend avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be applied to study this compound’s metabolic fate in plant biosynthetic pathways?

Deuterium-labeled monolignols, synthesized via Pd/C-catalyzed hydrogen-deuterium exchange, enable tracking of cinnamate derivatives in lignin/lignan pathways. For example, deuterated this compound can be introduced into Arabidopsis thaliana cell cultures, followed by LC-MS/MS analysis to monitor incorporation into lignin polymers. Key parameters include isotopic purity (>98% D) and stability under physiological pH (4–9) and temperature (20–40°C) .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Contradictory stability reports (e.g., degradation at high pH vs. thermal stability) require controlled factorial experiments. For instance:

  • Design: 3×3 matrix testing pH (4, 7, 10) and temperature (25°C, 40°C, 60°C).
  • Analysis: Quantify this compound degradation via GC/MS and identify byproducts (e.g., cinnamic acid via m/z 148). Statistical tools like ANOVA can isolate pH-temperature interaction effects. A 2022 study on benzyl cinnamate reported <5% degradation at pH 7 and 40°C over 30 days, suggesting similar protocols for hexyl derivatives .

Q. How does this compound interact with hydrophobic matrices in fragrance microencapsulation studies?

In vitro release assays using Franz diffusion cells can model interactions. For example, encapsulating this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) and measuring release kinetics in ethanol/water (30:70) at 32°C (mimicking skin temperature) reveals diffusion-controlled mechanisms. Fourier-transform infrared spectroscopy (FTIR) can identify ester bond stability between this compound and the polymer matrix .

Q. What computational methods predict this compound’s reactivity in photochemical applications (e.g., UV-induced polymerization)?

Density functional theory (DFT) calculations (B3LYP/6-31G*) model the electronic structure of the cinnamate group. Key parameters include:

  • HOMO-LUMO gap: Lower gaps (~4.5 eV) correlate with higher photoreactivity.
  • Excited-state dynamics: Time-dependent DFT predicts [2+2] cycloaddition propensity under UV light (λ = 254 nm). Experimental validation via UV-Vis spectroscopy (λ_max ≈ 280 nm) and gel permeation chromatography (GPC) for polymer molecular weight is recommended .

Methodological Resources

  • Databases: Reaxys (for synthetic protocols) and Web of Science (for citation tracking) .
  • Safety Guidelines: IFRA Standards (http://fragrancematerialsafetyresource.elsevier.com ) .
  • Isotopic Labeling Protocols: Refer to Kyoto University’s monolignol synthesis methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.